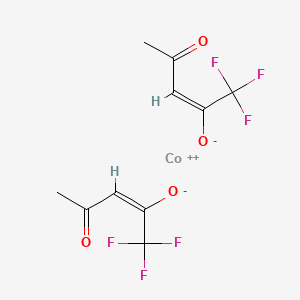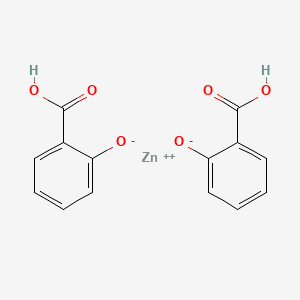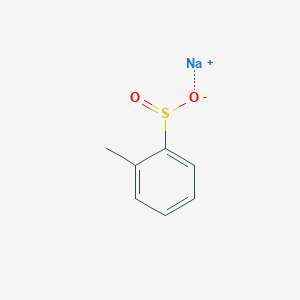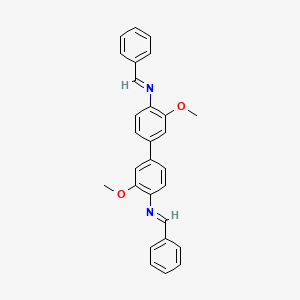
Bis(trifluoro-2,4-pentanedionato)cobalt(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoro-2,4-pentanedionato)cobalt(II) is a chemical compound with the molecular formula C10H8CoF6O4 . It is also known as Cobalt (II) Trifluoroacetylacetonate or Trifluoroacetylacetono Cobalt (II) Salt . It appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular structure of Bis(trifluoro-2,4-pentanedionato)cobalt(II) consists of a cobalt atom coordinated to two trifluoro-2,4-pentanedionate ligands . The exact geometry and bond lengths/angles would require more specific information or computational analysis not provided in the search results.Physical And Chemical Properties Analysis
Bis(trifluoro-2,4-pentanedionato)cobalt(II) is a solid at 20°C . It is soluble in methanol . The compound has a molecular weight of 365.09 .Scientific Research Applications
Synthesis of Coordination Polymers
Cobalt(II) Trifluoroacetylacetonate is used in the synthesis of coordination polymers . These polymers are formed by Co(II) diketonates with pentaheterocyclic triphenodioxazines . The stable crystalline complexes of Co(II) acetylacetonate [Co(II)(acac) 2], trifluoacetylacetonate [Co(II)(tfac) 2] and hexafluoroacetylacetonate [Co(II)(hfac) 2] with triphenodioxazines (TPDOs) were synthesized and their structures studied using X-ray crystallography .
Magnetic Properties Research
The compound is used in the study of magnetic properties of mixed-ligand cobalt complexes . Computational modeling of cobalt (II) diketonate adducts with o -benzoquinones modified with organogermanium triangular cycles of different size has been performed using the density functional theory method .
Proteomics Research
Cobalt(II) Trifluoroacetylacetonate is also used in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in complex mixtures .
Material Science
Due to its unique properties, Cobalt(II) Trifluoroacetylacetonate is used in the field of material science. It can be used in the synthesis of new materials with unique properties, such as high thermal stability .
Optoelectronics
Coordination polymers, which can be synthesized using Cobalt(II) Trifluoroacetylacetonate, have gained significant attention as a prospective class of solid state materials with unique optoelectronic properties .
Thermoelectrics
Coordination polymers, like those synthesized using Cobalt(II) Trifluoroacetylacetonate, are also being explored for their potential in thermoelectric applications .
Safety and Hazards
Bis(trifluoro-2,4-pentanedionato)cobalt(II) is classified as potentially carcinogenic (H351) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding handling until all safety precautions have been read and understood (P202), obtaining special instructions before use (P201), wearing protective gloves/clothing/eye protection/face protection (P280), and getting medical advice/attention if exposed or concerned (P308 + P313) .
Mechanism of Action
Target of Action
Cobalt(II) Trifluoroacetylacetonate, also known as Bis(trifluoro-2,4-pentanedionato)cobalt(II), is a metal complex that primarily targets metalloenzymes in biological systems . These enzymes play crucial roles in various biochemical reactions, including catalysis, electron transfer, and oxygen transport .
Mode of Action
The compound interacts with its targets through the formation of chelate complexes . The Z isomer of the enolate, a part of the compound, has a highly favorable geometry for complexation . The β system of the enolate holds the ligating oxygens in a favorable position for coordination, and the resulting metal-enolate complex is a six-membered ring that has little strain energy .
Biochemical Pathways
It is known that the compound can influence the activity of metalloenzymes, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its solubility in methanol suggests that it may be absorbed and distributed in the body through the circulatory system.
Result of Action
The molecular and cellular effects of Cobalt(II) Trifluoroacetylacetonate’s action are largely dependent on the specific biochemical pathways and enzymes it interacts with. Given its potential to interact with a variety of metalloenzymes, the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cobalt(II) Trifluoroacetylacetonate. For instance, the compound’s stability can be affected by temperature, with a recommended storage temperature of less than 15°C . Additionally, the compound’s action and efficacy may be influenced by the pH and ionic strength of its environment, given its interaction with metalloenzymes .
properties
IUPAC Name |
cobalt(2+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSNSSPUQFPKGF-RIRHYHJESA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8CoF6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trifluoro-2,4-pentanedionato)cobalt(II) | |
Q & A
Q1: What is the function of Bis(trifluoro-2,4-pentanedionato)cobalt(II) in the synthesis of poly(vinyl acetate)-graft-polystyrene copolymers?
A1: Bis(trifluoro-2,4-pentanedionato)cobalt(II) acts as a catalyst in the cobalt-mediated radical polymerization (CMRP) step. [] It facilitates the controlled copolymerization of vinyl acetate and vinyl chloroacetate, forming a cobalt-capped polymer chain. This "capped" chain serves as a macroinitiator for the subsequent atom transfer radical polymerization (ATRP) of styrene, ultimately leading to the desired graft copolymer structure.
Q2: Are there alternative catalysts to Bis(trifluoro-2,4-pentanedionato)cobalt(II) for this type of polymerization?
A2: While the research focuses on Bis(trifluoro-2,4-pentanedionato)cobalt(II) for the CMRP step, it also investigates copper-based catalysts with ligands like bis(2-pyridylmethyl)octadecylamine (BPMODA) and tris(2-pyridylmethyl)amine (TPMA) for the ATRP step. [] The study suggests that these copper-based catalysts exhibit high initiation efficiency and control over styrene polymerization. Further research could explore the effectiveness of other cobalt complexes or alternative catalytic systems for the CMRP stage, potentially influencing factors like polymerization rate, control over molecular weight, and copolymer properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(Z)-2-Hydroxy-3-[(1-oxo-9-octadecenyl)oxy]propyltrimethylammonium chloride](/img/structure/B1144384.png)



